molecular formula C18H28N2O3S B5322244 1-(butylsulfonyl)-N-(2-phenylethyl)-3-piperidinecarboxamide

1-(butylsulfonyl)-N-(2-phenylethyl)-3-piperidinecarboxamide

Cat. No. B5322244
M. Wt: 352.5 g/mol
InChI Key: IWJLOGFNYPYNHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(butylsulfonyl)-N-(2-phenylethyl)-3-piperidinecarboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal and pharmaceutical research. This compound is also known as BPP-3 and is a selective antagonist of the kappa opioid receptor. In

Mechanism of Action

BPP-3 acts as a selective antagonist of the kappa opioid receptor. This receptor is involved in the regulation of pain, mood, and addiction. By blocking the kappa opioid receptor, BPP-3 can reduce pain and potentially reduce the rewarding effects of drugs of abuse.
Biochemical and Physiological Effects:
BPP-3 has been shown to have significant analgesic effects in animal models. It has also been shown to reduce the rewarding effects of drugs of abuse, suggesting potential applications in addiction treatment. Additionally, BPP-3 has been shown to have anti-inflammatory effects, making it a potential treatment for inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of BPP-3 is its selectivity for the kappa opioid receptor, which reduces the risk of off-target effects. However, one limitation is that BPP-3 has relatively low potency compared to other kappa opioid receptor antagonists, which may limit its effectiveness in some applications.

Future Directions

There are several future directions for research on BPP-3. One area of interest is the development of more potent analogs of BPP-3 that could be more effective in treating pain and addiction. Additionally, further studies are needed to fully understand the anti-inflammatory effects of BPP-3 and its potential applications in treating inflammatory diseases. Finally, research is needed to explore the potential side effects of BPP-3 and to develop strategies to mitigate these effects.

Synthesis Methods

The synthesis of BPP-3 involves several steps, starting with the reaction of 2-phenylethylamine with 1,3-dibromopropane to form N-(2-phenylethyl)-3-piperidinecarboxamide. This intermediate is then reacted with sodium butanesulfinate to form 1-(butylsulfonyl)-N-(2-phenylethyl)-3-piperidinecarboxamide. The final product is obtained through purification and isolation techniques.

Scientific Research Applications

BPP-3 has been extensively studied for its potential applications in medicinal and pharmaceutical research. It has been found to have significant analgesic effects and has been proposed as a potential treatment for chronic pain. BPP-3 has also been investigated as a potential treatment for addiction to opioids and other drugs of abuse. Additionally, BPP-3 has been shown to have anti-inflammatory effects, making it a potential treatment for inflammatory diseases.

properties

IUPAC Name

1-butylsulfonyl-N-(2-phenylethyl)piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O3S/c1-2-3-14-24(22,23)20-13-7-10-17(15-20)18(21)19-12-11-16-8-5-4-6-9-16/h4-6,8-9,17H,2-3,7,10-15H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWJLOGFNYPYNHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCS(=O)(=O)N1CCCC(C1)C(=O)NCCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

14.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47200234
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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